molecular formula C8H6FNS B1316711 6-Fluoro-2-methylbenzo[d]thiazole CAS No. 399-73-5

6-Fluoro-2-methylbenzo[d]thiazole

Cat. No.: B1316711
CAS No.: 399-73-5
M. Wt: 167.21 g/mol
InChI Key: HIMUIMWWDJJAJC-UHFFFAOYSA-N
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Description

Overview of Benzothiazole (B30560) Heterocycles in Medicinal Chemistry

Benzothiazoles are a class of heterocyclic compounds featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring. tandfonline.comnih.gov This bicyclic system is a cornerstone in the development of compounds with significant biological activity. tandfonline.combibliomed.org Its structural versatility and wide range of pharmacological effects make it a subject of intense interest in medicinal chemistry. jchemrev.comresearchgate.netijsrst.com

The significance of the benzothiazole scaffold in medicinal chemistry has been recognized since the 1950s, with early derivatives being investigated as central muscle relaxants. derpharmachemica.com The discovery of the pharmacological profile of Riluzole (B1680632) (6-trifluoromethoxy-2-benzothiazolamine), a drug used to treat amyotrophic lateral sclerosis, significantly amplified interest in this chemical family. derpharmachemica.comnih.gov Today, benzothiazole is considered a "privileged" scaffold because its derivatives have shown a remarkable ability to interact with a diverse array of biological targets, solidifying its role as a vital component in drug discovery. tandfonline.comresearchgate.netderpharmachemica.com The structure-activity relationship often reveals that substitutions, particularly at the C-2 position, can dramatically alter the biological activity of the resulting molecule. derpharmachemica.combenthamscience.com

The benzothiazole moiety is not only a product of synthetic chemistry but is also found in nature. It is present in various terrestrial and marine natural compounds that exhibit biological activities. bibliomed.orgderpharmachemica.comresearchgate.net In the realm of pharmaceuticals, the benzothiazole nucleus is a structural component of numerous agents. chemistryjournal.net A prime example is the light-emitting compound luciferin, found in fireflies. chemistryjournal.net Furthermore, drugs like Riluzole and diagnostic agents such as Thioflavin T, used in amyloid imaging, feature the benzothiazole motif, highlighting its importance in both therapeutic and diagnostic applications. tandfonline.comchemistryjournal.net

Derivatives of the benzothiazole scaffold are renowned for their extensive range of pharmacological activities. tandfonline.comnih.gov This structural motif is a key component in compounds developed for numerous therapeutic areas. bibliomed.org The diverse biological profile has encouraged medicinal chemists to continuously synthesize and investigate new benzothiazole-based agents. nih.govjchemrev.com

The reported activities are notably varied, encompassing:

Anticancer/Antitumor nih.govresearchgate.netijper.org

Antimicrobial (Antibacterial and Antifungal) researchgate.netbenthamscience.comresearchgate.net

Anti-inflammatory and Analgesic tandfonline.comresearchgate.netchemistryjournal.net

Anticonvulsant jchemrev.comresearchgate.netresearchgate.net

Antiviral jchemrev.comresearchgate.netresearchgate.net

Antidiabetic nih.govresearchgate.netbenthamscience.com

Antitubercular nih.govjchemrev.comresearchgate.net

Antimalarial nih.govjchemrev.comresearchgate.net

Neuroprotective and Antiglutamate tandfonline.comderpharmachemica.com

Antioxidant jchemrev.comresearchgate.net

This wide spectrum underscores the scaffold's therapeutic potential and its adaptability in targeting different biological pathways. jchemrev.comresearchgate.netijsrst.com

Strategic Role of Fluorine in Organic and Medicinal Chemistry

Fluorine, the most electronegative element, holds a unique and powerful position in medicinal chemistry. tandfonline.com Its introduction into organic molecules is a widely used strategy to enhance the pharmacological profile of drug candidates. acs.orgnih.gov The strategic placement of fluorine atoms can profoundly influence a molecule's properties, often leading to improved efficacy and metabolic stability. tandfonline.comnih.govresearchgate.net

The substitution of hydrogen with fluorine can dramatically alter a molecule's physicochemical characteristics due to fluorine's distinct properties. tandfonline.comsci-hub.st With a van der Waals radius (1.47 Å) comparable to that of hydrogen (1.20 Å), fluorine can often be substituted for hydrogen without adding significant steric bulk. tandfonline.com However, its high electronegativity (3.98 on the Pauling scale) induces significant changes. tandfonline.com

Key impacts of fluorination include:

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation. This can block metabolically labile sites, increasing the drug's half-life. acs.orgresearchgate.netnumberanalytics.com

Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to permeate biological membranes and improve absorption. tandfonline.comnih.gov

Acidity and Basicity (pKa): As a powerful electron-withdrawing group, fluorine can lower the pKa of nearby acidic protons and decrease the basicity of adjacent amines, which can affect a compound's ionization state and bioavailability. tandfonline.comsci-hub.stnumberanalytics.com

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule through stereoelectronic effects, which can be crucial for optimal binding to a biological target. nih.gov

Binding Interactions: Fluorine can participate in unique non-covalent interactions with protein targets, including hydrogen bonds (acting as an acceptor) and dipole-dipole interactions, potentially increasing binding affinity. tandfonline.comacs.org

Table 1: Influence of Fluorine Substitution on Molecular Properties
PropertyEffect of FluorinationUnderlying ReasonCitation
Metabolic StabilityIncreasesHigh strength of the C-F bond resists enzymatic cleavage. acs.orgresearchgate.net
LipophilicityGenerally IncreasesThe C-F bond is more lipophilic than the C-H bond. tandfonline.comnih.gov
Basicity of AminesDecreasesStrong electron-withdrawing inductive effect of fluorine. tandfonline.comnumberanalytics.com
Binding AffinityCan IncreasePotential for new hydrogen bonds and favorable dipole interactions. tandfonline.comacs.org

The deliberate incorporation of fluorine into bioactive molecules is a proven strategy for enhancing their therapeutic efficacy. acs.orgnumberanalytics.com This enhancement is not due to a single factor but is rather a combination of the effects that fluorine substitution has on a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov

Improved biological activity through fluorination can be attributed to several factors:

Increased Potency: By optimizing binding interactions with the target protein or enzyme, fluorination can lead to a more potent drug candidate. acs.orgnumberanalytics.com

Enhanced Bioavailability: By increasing lipophilicity and modulating pKa, fluorine can improve a molecule's ability to cross biological membranes and be absorbed into the bloodstream. tandfonline.comnumberanalytics.com

Improved Metabolic Profile: By blocking metabolic pathways, fluorination can increase the half-life and duration of action of a drug. acs.orgnih.govresearchgate.net

Altered Selectivity: Strategic fluorination can sometimes lead to more selective binding to the desired target over off-targets, which can result in a better therapeutic window.

Fluorine as a Bioisostere and its Influence on Binding Affinity and Metabolic Stability

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a drug candidate's properties. tandfonline.comnih.gov Fluorine's unique characteristics, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it a valuable tool for chemists. tandfonline.comijfans.org

Fluorine often acts as a bioisostere for a hydrogen atom or a hydroxyl group. selvita.comtandfonline.comsci-hub.se This means that due to its similar size, it can replace these groups without causing significant steric hindrance, while its electronic properties can drastically alter the molecule's behavior. sci-hub.se The high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, which in turn can affect a compound's bioavailability and membrane permeability. tandfonline.comijfans.org

One of the most significant advantages of incorporating fluorine is the enhancement of metabolic stability . tandfonline.comresearchgate.netontosight.ai The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation by enzymes like cytochrome P450. nih.govijfans.org By strategically placing a fluorine atom at a metabolically vulnerable site, the molecule's breakdown can be slowed, leading to a longer duration of action.

Furthermore, fluorine can increase the binding affinity of a ligand to its target protein. nih.govtandfonline.comresearchgate.net This can occur through direct interactions, such as the formation of hydrogen bonds or other non-covalent interactions with the protein's active site, or indirectly by altering the electronic properties of the molecule to favor a more optimal binding conformation. nih.govtandfonline.com

Rationale for Investigating 6-Fluoro-2-methylbenzo[d]thiazole

The specific structure of this compound is not arbitrary; it is the result of a rational design approach aimed at harnessing the synergistic effects of its substituents.

Properties

IUPAC Name

6-fluoro-2-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNS/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMUIMWWDJJAJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00568034
Record name 6-Fluoro-2-methyl-1,3-benzothiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

399-73-5
Record name 6-Fluoro-2-methylbenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=399-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-2-methyl-1,3-benzothiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activities and Pharmacological Investigations of 6 Fluoro 2 Methylbenzo D Thiazole and Its Derivatives

Anticancer and Antitumor Properties

Derivatives of 6-Fluoro-2-methylbenzo[d]thiazole have emerged as a promising class of compounds in the search for novel anticancer agents. nih.govresearchgate.netresearchgate.net Their therapeutic potential stems from their ability to interfere with various cellular processes essential for cancer cell growth and survival.

In Vitro Cytotoxicity Against Various Cancer Cell Lines

Numerous studies have demonstrated the in vitro cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. For instance, fluorinated 2-aryl benzothiazole (B30560) derivatives have shown significant antitumor activities against breast cancer cell lines such as MDA-MB-468 and MCF-7. nih.gov Specifically, derivatives with hydroxyl substitutions on the phenyl ring exhibited potent activity, with GI50 values in the sub-micromolar range against the MCF-7 cell line. nih.gov

Similarly, certain N-(6-fluorobenzo[d]thiazol-2-yl)acetamide derivatives have displayed cytotoxic and antiproliferative effects. The incorporation of a fluorine atom at the 7th position of some imidazo (B10784944) benzothiazole derivatives has been shown to enhance cytotoxicity against HepG2, MCF-7, and HeLa cell lines. nih.gov Another study highlighted that a fluoro-substituted 1,3,4-oxadiazole (B1194373) derivative possessing a benzotriazole (B28993) moiety demonstrated superior activity against MCF-7 cells compared to the standard drug cisplatin, with an IC50 value of 5.68 µg/mL. mdpi.com This compound also showed better activity against the HT29 cell line. mdpi.com

Derivative ClassCancer Cell Line(s)Observed ActivityReference
Fluorinated 2-aryl benzothiazolesMDA-MB-468, MCF-7Sub-micromolar GI50 values nih.gov
N-(6-fluorobenzo[d]thiazol-2-yl)acetamide derivativesNot specifiedCytotoxic and antiproliferative effects
Fluorinated imidazo benzothiazole derivativesHepG2, MCF-7, HeLaEnhanced cytotoxicity nih.gov
Fluoro-substituted 1,3,4-oxadiazole derivativesMCF-7, HT29IC50 of 5.68 µg/mL (MCF-7), superior to cisplatin mdpi.com

The anticancer effects of this compound derivatives are mediated through various mechanisms of action. A primary mechanism is the induction of apoptosis, or programmed cell death. nih.gov Some benzothiazole derivatives have been shown to trigger the mitochondrial intrinsic pathway of apoptosis. nih.gov This involves the accumulation of reactive oxygen species (ROS), leading to a loss of mitochondrial membrane potential and the subsequent release of pro-apoptotic factors. nih.gov The enhancement of caspase-3 levels, a key executioner caspase in apoptosis, has also been observed with certain pyrrolidine-based imidazo benzothiazole derivatives. nih.gov

Kinase inhibition is another significant mechanism. ucsd.edu For example, 4-(5-Fluoro-6-methoxy-benzothiazol-2-yl)-5-piperazin-1-yl-2H-pyrazol-3-ylamine has been identified as an inhibitor of Integrin-linked protein kinase 1, with an IC50 value of 70 nM. ucsd.edu Furthermore, some benzothiazole derivatives act as inhibitors of the oxidoreductase NQO2, a target for inflammation and cancer. nih.gov

DNA intercalation is a further mode of action for some of these compounds. The planar structure of the benzothiazole ring system allows it to insert between the base pairs of DNA, disrupting its normal function and leading to cell death.

Structure-activity relationship (SAR) studies have provided valuable insights into the structural features required for the anticancer activity of this compound derivatives. The position and nature of substituents on the benzothiazole and any attached aryl rings play a crucial role in determining the potency and selectivity of these compounds.

For instance, the presence of a fluorine atom on the benzothiazole ring is often associated with enhanced cytotoxic activity. nih.govmdpi.com SAR studies on certain hydrazine-based benzothiazole derivatives revealed that a 2-(4-hydroxy-methoxy benzylidene)-hydrazino moiety at the C-2 position significantly enhanced antitumor potential. nih.gov In contrast, replacing the 4-hydroxy group with a 4-methoxy group led to a decrease in activity. nih.gov

In another series of compounds, the substitution pattern on a phenyl ring attached to the benzothiazole core was found to be critical. mdpi.com An ortho-fluoro substituent resulted in better inhibitory activity compared to meta- or para-substituted analogues. mdpi.com These findings underscore the importance of specific structural modifications in optimizing the anticancer properties of this class of compounds.

Bioactivation Pathways Mediated by Cytochrome P450s

The metabolic activation of certain fluorinated 2-aryl-benzothiazole antitumor molecules is mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP2W1. washington.edu These enzymes, which can be overexpressed in tumor cells, can convert the parent compounds into reactive intermediates. washington.edu This bioactivation process can involve reactions such as O-demethylation and hydroxylation. washington.edu The resulting reactive species can then form adducts with cellular macromolecules like DNA and glutathione, which may contribute to both the antitumor activity and potential toxicity of the compounds. washington.edu

Antimicrobial Activities (Antibacterial and Antifungal)

In addition to their anticancer properties, this compound and its derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. nih.govmedipol.edu.trresearchgate.netmdpi.com The benzothiazole nucleus is a common feature in various antimicrobial agents, and the incorporation of a fluorine atom can enhance this activity. researchgate.netmdpi.com

Efficacy Against Gram-Positive and Gram-Negative Bacteria

Derivatives of this compound have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For example, certain benzothiazole derivatives have exhibited inhibitory activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). medipol.edu.trnih.gov

In one study, benzothiazole-clubbed isatin (B1672199) derivatives showed better antibacterial activity against Gram-negative strains than Gram-positive ones. nih.gov A particular derivative displayed excellent activity against E. coli and P. aeruginosa, with MIC values of 3.1 µg/ml and 6.2 µg/ml, respectively, which were superior to the reference drug ciprofloxacin. nih.gov Another study found that certain 2,6-disubstituted benzothiazole derivatives were most active against Moraxella catarrhalis. nih.gov

Derivative ClassBacterial Strain(s)Observed Activity (MIC)Reference
Benzothiazole-clubbed isatin derivativesE. coli, P. aeruginosa3.1 µg/ml, 6.2 µg/ml nih.gov
2,6-Disubstituted benzothiazole derivativesMoraxella catarrhalis4 µg/ml nih.gov
Amino-benzothiazole Schiff base analoguesE. coli, P. aeruginosa15.62 μg/ml nih.gov

The mechanism of antibacterial action for some of these derivatives involves the inhibition of essential bacterial enzymes. For instance, some benzothiazole derivatives have been shown to target E. coli MurB, an enzyme involved in peptidoglycan biosynthesis. nih.gov

Antifungal Efficacy

Derivatives of 6-fluorobenzothiazole have been investigated for their potential to combat fungal infections. Studies have shown that these compounds exhibit inhibitory activity against various fungal strains, including clinically relevant species such as Candida albicans and Aspergillus niger.

The antifungal activity of these derivatives is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism. For instance, a series of novel fluoro-benzothiazole substituted thiadiazole derivatives were synthesized and evaluated for their antimicrobial activity. researchgate.net While specific MIC values for this compound derivatives against Candida albicans and Aspergillus niger are not extensively detailed in the readily available literature, related benzothiazole derivatives have shown promise. For example, some benzothiazole derivatives have demonstrated antifungal activity, although some have shown little to no effect when compared to standard antifungal agents like fluconazole. nih.gov

The search for new antifungal agents is driven by the increasing incidence of invasive fungal infections and the emergence of resistance to existing drugs. benthamscience.com Benzothiazole derivatives, including those with fluoro substitutions, represent a class of compounds that continue to be explored for their potential in this area. rjptonline.orgnih.gov

Mechanisms of Antimicrobial Action

The antimicrobial activity of benzothiazole derivatives is attributed to their ability to interfere with essential cellular processes in microorganisms. While the precise mechanisms for this compound are not always specifically elucidated, the broader class of benzothiazoles is known to target several key enzymes.

One of the proposed mechanisms of action is the inhibition of DNA gyrase and topoisomerase IV. ekb.eg These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. This dual-targeting capability is attractive as it may reduce the likelihood of the development of resistance. benthamscience.com Another identified target is dihydroorotase, a metalloenzyme involved in the biosynthesis of pyrimidine (B1678525) nucleotides, which are essential for DNA and RNA synthesis. nih.gov Inhibition of this enzyme disrupts nucleotide metabolism, thereby impeding microbial growth.

Furthermore, some benzothiazole derivatives have been found to inhibit uridine (B1682114) diphosphate-N-acetyl enolpyruvyl glucosamine (B1671600) reductase (MurB), an enzyme involved in the biosynthesis of the bacterial cell wall component peptidoglycan. nih.govnih.gov The disruption of cell wall synthesis compromises the structural integrity of the bacterial cell, leading to lysis and death. The specific mechanism of action can be influenced by the various substituents on the benzothiazole ring system. nih.gov

Studies on Antibiotic Resistance

The emergence of antibiotic resistance is a major global health concern, necessitating the development of new antimicrobial agents that can overcome existing resistance mechanisms. ekb.egresearchgate.net Benzothiazole derivatives have been investigated in this context, with some studies suggesting they may possess advantages over current antibiotics.

One of the key strategies bacteria employ to develop resistance is through mutations in the genes that encode the targets of antimicrobial drugs. ekb.eg Compounds that act on novel targets or have multiple targets are therefore of significant interest. The ability of some benzothiazole derivatives to inhibit multiple enzymes, such as both DNA gyrase and topoisomerase IV, may lower the frequency of resistance development. benthamscience.com

Additionally, it has been noted that bacteria rarely acquire resistance to certain classes of compounds, such as nitro compounds. escholarship.org While not directly related to the fluoro substitution, this highlights how specific structural features can influence the propensity for resistance development. The diverse mechanisms of action exhibited by benzothiazole derivatives suggest their potential to circumvent common resistance pathways. nih.gov However, specific studies focusing on the resistance profiles of this compound and its direct derivatives are not extensively documented in the available literature.

Anti-inflammatory and Analgesic Properties

Derivatives of 6-fluorobenzothiazole have demonstrated significant potential as anti-inflammatory and analgesic agents. The benzothiazole nucleus is a core structure in many compounds known for these properties. rjptonline.org

In vivo studies using carrageenan-induced rat paw edema, a standard model for evaluating anti-inflammatory drugs, have shown that certain 6-fluorobenzothiazole derivatives can significantly reduce inflammation. nih.gov Some of these derivatives have exhibited anti-inflammatory activity comparable to or even exceeding that of standard drugs like diclofenac. nih.gov The analgesic effects of these compounds have also been evaluated, with some derivatives showing promising pain-relieving properties. rjptonline.org

The dual inhibition of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways is a desirable characteristic for anti-inflammatory drugs, as it can lead to a broader spectrum of activity and potentially a better safety profile. Some benzothiazole derivatives have been investigated as dual inhibitors. nih.gov

Inhibition of Inflammatory Mediators

The anti-inflammatory effects of 6-fluorobenzothiazole derivatives are mediated through their ability to inhibit key inflammatory mediators. Cyclooxygenase-2 (COX-2) is a significant target, as it is an enzyme responsible for the production of prostaglandins, which are key players in the inflammatory response. nih.gov

In silico docking studies have shown that 6-fluorobenzothiazole derivatives can bind effectively to the active site of the COX-2 enzyme. nih.gov For example, a series of 6-fluoro benzothiazole substituted 1,2,4-triazole (B32235) derivatives were synthesized and showed significant anti-inflammatory activity, which was supported by their high binding affinities to COX-2 in docking studies. nih.gov

Table 1: Inhibition of Inflammatory Mediators by Benzothiazole Derivatives

Compound/DerivativeTargetIC50 (µM)Reference
1,2-Benzothiazine Derivative (BS23)COX-213.19 ± 2.1 nih.gov
1,2-Benzothiazine Derivative (BS28)COX-212.46 ± 1.9 nih.gov
1,2-Benzothiazine Derivative (BS29)COX-217.80 ± 2.1 nih.gov

Note: The data presented is for related benzothiazine derivatives, highlighting the potential of the broader class of compounds. Specific IC50 values for this compound derivatives were not available in the searched literature.

Structure-Activity Relationship (SAR) for Anti-inflammatory Effects

The anti-inflammatory activity of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system. Structure-activity relationship (SAR) studies aim to understand these influences to design more potent and selective compounds.

For 6-fluorobenzothiazole derivatives, the presence of the fluorine atom at the 6-position is considered important for activity. rjptonline.orgnih.gov SAR studies have revealed that substitutions at the 2- and 7-positions of the benzothiazole ring can modulate the anti-inflammatory and analgesic effects. For instance, in a series of 6-fluoro benzothiazole substituted 1,2,4-triazole derivatives, the substitution of a diphenylamino group at the 7-position resulted in the most potent anti-inflammatory agent in the series. nih.gov This suggests that bulky aromatic substitutions at this position can enhance activity.

Furthermore, the linkage of different heterocyclic moieties to the benzothiazole core has been explored. The combination of the benzothiazole ring with other pharmacologically active heterocycles, such as pyrazole (B372694) or triazole, has been shown to yield compounds with significant anti-inflammatory properties. nih.gov The electronic properties of the substituents also play a crucial role; for example, the introduction of electron-withdrawing groups can influence the biological activity.

Antitubercular Activity

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new antitubercular agents. nih.gov Benzothiazole derivatives have emerged as a promising class of compounds in the search for new anti-TB drugs. nih.gov

Specifically, derivatives of 6-fluorobenzothiazole have been evaluated for their activity against Mycobacterium tuberculosis H37Rv, the standard laboratory strain used for anti-TB drug screening. In a study of 2-mercaptobenzothiazole (B37678) derivatives, a compound with a 6-fluoro substitution (C5) demonstrated better antitubercular activity compared to its 6-chloro and 6-bromo counterparts. This highlights the favorable contribution of the fluorine atom to the antimycobacterial potency. The proposed mechanism of action for some of these derivatives is the inhibition of the M. tuberculosis type II NADH dehydrogenase (NDH-2), an essential enzyme in the mycobacterial respiratory pathway.

Table 2: Antitubercular Activity of 6-Fluoro-2-mercaptobenzothiazole Derivative against M. tuberculosis

CompoundTarget StrainMIC (µg/mL)Reference
6-Fluoro-2-mercaptobenzothiazole (C5)M. tuberculosis H37Ra4–16
6-Fluoro-2-mercaptobenzothiazole (C5)M. bovis (BCG)4–16
6-Fluoro-2-mercaptobenzothiazole (C5)M. tuberculosis H37Rv mc² 62304–16

This data indicates that 6-fluorobenzothiazole derivatives are a promising scaffold for the development of new antitubercular drugs.

In Vitro Efficacy Against Mycobacterium tuberculosis Strains

Derivatives of the this compound scaffold have emerged as a promising class of compounds in the search for new antitubercular agents. The in vitro efficacy of these compounds has been evaluated against various strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.

One area of investigation has focused on 2-mercaptobenzothiazole derivatives. In a study synthesizing a series of these compounds, the 6-fluoro substituted derivative (C5) demonstrated superior anti-TB activity compared to its 6-chloro (C6) and 6-bromo (C7) counterparts. researchgate.net This highlights the potential importance of the fluorine substituent for antitubercular efficacy. The minimum inhibitory concentration (MIC) for the 6-fluoro derivative was found to be in the range of 4–16 μg/ml. researchgate.net

Another approach involved the synthesis of novel 2-(2-benzylidenehydrazinyl)benzo[d]thiazole derivatives. These compounds were tested against the H37Rv strain of Mtb using the Resazurin Microtitre Assay (REMA) method, with some showing promising activity with MIC values ranging from 1.35 to 36.50 μg/mL. researchgate.net Specifically, 6-chloro-2-(2-(4-(pyridin-4-yloxy) benzylidene) hydrazinyl) benzo[d]thiazole was identified as a potent lead compound with an MIC of 1.35 µg/mL. researchgate.net

Furthermore, research into 2-aminothiazole (B372263) derivatives has shown their potential as antimycobacterial agents. A series of these compounds were synthesized and evaluated for their inhibitory potential against M. tuberculosis H37Rv, with some exhibiting significant activity. nih.gov While not all derivatives contained the specific this compound core, this line of research underscores the general potential of the broader thiazole (B1198619) class in tuberculosis drug discovery.

The following table summarizes the in vitro antitubercular activity of selected benzothiazole derivatives:

Compound/Derivative ClassMycobacterium tuberculosis Strain(s)Key FindingsReference
6-Fluoro-2-mercaptobenzothiazole derivative (C5)Mtb H37Ra, M. bovis, Mtb H37Rv mc² 6230Showed better anti-TB activities (MIC = 4–16 μg/ml) compared to 6-chloro and 6-bromo derivatives. researchgate.net
2-(2-Benzylidenehydrazinyl)benzo[d]thiazole derivativesH37RvPromising activity with MIC values ranging from 1.35-36.50 μg/mL. researchgate.net
2,6-disubstituted thiosemicarbazone derivatives of pyridineH37Rv and Spec. 210 (resistant strain)Showed two- to eightfold higher activity against the resistant strain compared to the reference drug. mdpi.com

Development of Drug-Resistant Tuberculosis Combat Strategies

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis poses a significant global health threat, necessitating the development of novel therapeutic strategies. Derivatives of this compound are being investigated for their potential to combat these resistant strains.

One promising strategy involves targeting the type II NADH:menaquinone oxidoreductase (NDH-2) of M. tuberculosis, an enzyme essential for the mycobacterial respiratory pathway. esisresearch.org A study on 2-mercaptobenzothiazole derivatives, including a 6-fluoro substituted compound, identified them as potential Mtb NDH-2 inhibitors. rsc.org Importantly, some of these proposed NDH-2 inhibitors were found to be equally potent against isoniazid-resistant, rifampicin-resistant, and multidrug-resistant (isoniazid + rifampicin (B610482) resistant) strains of Mtb. researchgate.net This suggests that these compounds may have a different mechanism of action compared to existing first-line drugs, making them valuable candidates for treating drug-resistant infections.

Furthermore, a novel benzothiazolthiazolidine derivative, 11726172, has demonstrated high effectiveness against two MDR M. tuberculosis clinical isolates. nih.gov This compound was also found to be active against non-replicating, or dormant, cells of M. tuberculosis, which is a crucial aspect for eradicating persistent infections. nih.gov

The development of fluoroquinolones as second-line treatment agents for MDR-TB also provides a relevant context. nih.gov While not directly derivatives of this compound, the established role of fluorine-containing compounds in treating resistant tuberculosis underscores the potential of fluorinated benzothiazoles.

The following table highlights strategies involving benzothiazole derivatives against drug-resistant tuberculosis:

Compound/Derivative ClassMechanism/StrategyActivity against Resistant StrainsReference
2-Mercaptobenzothiazole derivativesInhibition of Mtb NDH-2Equally potent against isoniazid-resistant, rifampicin-resistant, and multidrug-resistant strains. researchgate.netrsc.org
Benzothiazolthiazolidine derivative (11726172)Undisclosed, but effective against non-replicating cellsHighly effective against two MDR M. tuberculosis clinical isolates. nih.gov

Neurodegenerative Disorder Research

Inhibitors of Tau-Mediated Neurodegeneration (e.g., Alzheimer's Disease, PSP)

The abnormal aggregation of the tau protein is a hallmark of several neurodegenerative diseases known as tauopathies, including Alzheimer's disease and Progressive Supranuclear Palsy (PSP). Consequently, inhibiting tau aggregation and the resulting neurodegeneration is a key therapeutic strategy. Benzothiazole derivatives have shown promise in this area.

A novel series of 2-aminothiazoles has been identified with strong protective effects in a model of tau-induced neuronal toxicity. researchgate.net Structure-activity relationship (SAR) studies of these compounds revealed that certain substitutions led to derivatives that could counteract tau-induced cell toxicity at nanomolar concentrations. researchgate.net These findings suggest that 2-aminothiazole derivatives are promising lead compounds for the development of treatments for Alzheimer's disease and other related tauopathies. researchgate.net

While direct studies on this compound for this specific application are limited in the provided results, the broader class of benzothiazoles and related thiazoles are actively being investigated. For instance, riluzole (B1680632) (2-amino-6-trifluoromethoxy benzothiazole), a compound with a similar benzothiazole core, is used for its neuroprotective effects and has been evaluated in a clinical trial for Alzheimer's disease. nih.gov

Potential as Imaging Agents for Amyloid Plaques

The deposition of amyloid-β (Aβ) plaques in the brain is another key pathological feature of Alzheimer's disease. nih.gov The development of imaging agents that can detect these plaques in living individuals is crucial for early diagnosis and for monitoring disease progression and the effectiveness of treatments. nih.gov Benzothiazole derivatives, particularly those that can be labeled with positron-emitting radionuclides like fluorine-18, are of great interest for Positron Emission Tomography (PET) imaging.

A notable example is [¹⁸F]flutemetamol (2-{3-[¹⁸F]Fluoro-4-(methylamino)phenyl}-1,3-benzothiazol-6-ol), a thioflavin T derivative that is a close structural analog to the core subject of this article. nih.gov This compound has been investigated for its ability to image Aβ plaques in the human brain and has shown a high sensitivity for their detection. nih.gov

Another study focused on ¹⁸F-labeled 6-methyl-2-(4'-fluorophenyl)-1,3-benzothiazole derivatives. nih.gov One such derivative, [¹⁸F]5, demonstrated comparable affinity for Aβ plaques to the well-established PET tracer [¹¹C]PIB and exhibited a favorable brain washout rate, suggesting its potential as a promising agent for in vivo imaging of Aβ plaques. nih.gov The affinity (Ki) of this compound for Aβ plaques was reported to be 5.7 ± 1.8 nM. nih.gov

The following table summarizes the properties of selected benzothiazole derivatives as amyloid plaque imaging agents:

CompoundAffinity for Aβ Plaques (Ki)Key Imaging PropertiesReference
[¹⁸F]flutemetamolHigh sensitivity for detectionSuitable for visualization of Aβ plaques in the human brain. nih.gov
[¹⁸F]5 (a 6-methyl-2-(4'-fluorophenyl)-1,3-benzothiazole derivative)5.7 ± 1.8 nMComparable affinity to [¹¹C]PIB and favorable brain washout. nih.gov

Cannabinoid CB2 Receptor Ligand Development

The cannabinoid type 2 (CB2) receptor is a promising therapeutic target, particularly in the context of neuroinflammation, which is a component of many neurodegenerative disorders. nih.govhzdr.de The development of selective CB2 receptor ligands is an active area of research.

Scientists have identified a benzothiazole-2-ylidine amide as a highly potent CB2 ligand. nih.gov Further development led to a series of fluorinated and methoxylated benzothiazole derivatives with extremely high CB2 binding affinity and selectivity over the CB1 receptor. researchgate.netnih.govhzdr.de Several of these compounds displayed subnanomolar CB2 Ki values (ranging from 0.16 nM to 0.68 nM) and lacked affinity for the CB1 receptor (Ki > 10,000 nM). researchgate.netnih.gov

The fluorinated analogs, in particular, are seen as credible leads for the development of ¹⁸F- or ¹¹C-labeled PET tracers for imaging CB2 receptor expression. nih.govhzdr.de This could provide a valuable tool for diagnosing and monitoring neuroinflammatory processes in various disorders. nih.govhzdr.de

The following table presents the binding affinities of selected fluorinated benzothiazole derivatives for the CB2 receptor:

CompoundCB2 Receptor Binding Affinity (Ki)CB1 Receptor Binding Affinity (Ki)Reference
Fluorinated Benzothiazole Derivatives (general series)0.16 nM to 0.68 nM> 10,000 nM researchgate.netnih.gov

Cholinesterase Inhibition

Inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key strategy in the symptomatic treatment of Alzheimer's disease. nih.gov This approach aims to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov

A series of novel cholinesterase inhibitors based on 2-substituted 6-fluorobenzo[d]thiazole (B53051) have been synthesized and evaluated. nih.gov These compounds, specifically carbamate (B1207046) derivatives, were tested for their ability to inhibit both AChE and BChE. nih.gov

In a separate study, benzothiazole derivatives were developed as multitarget-directed ligands for Alzheimer's disease. nih.gov One such compound, 3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone), demonstrated inhibitory activity against both AChE and BuChE with IC50 values of 6.7 µM and 2.35 µM, respectively. nih.gov

Another study on benzothiazolone derivatives found that most of the synthesized compounds showed higher inhibitory activities against BChE than AChE. mdpi.com Compound M13 was the most potent BChE inhibitor with an IC50 value of 1.21 μM. mdpi.com

The following table summarizes the cholinesterase inhibitory activity of selected benzothiazole derivatives:

Compound/DerivativeTarget Enzyme(s)Inhibitory Concentration (IC50/Ki)Reference
3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone)AChE, BuChE6.7 µM (AChE), 2.35 µM (BuChE) nih.gov
M13 (a benzothiazolone derivative)BChE1.21 µM mdpi.com
M2 (a benzothiazolone derivative)BChE1.38 µM mdpi.com

Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Derivatives of this compound have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the progression of Alzheimer's disease. researchgate.netnih.gov The inhibition of these enzymes can help to increase the levels of acetylcholine in the brain, which is essential for cognitive function. researchgate.net

Research has shown that certain benzothiazole derivatives exhibit significant inhibitory activity against both AChE and BChE. For instance, a series of 1-[(1R)-1-(6-Fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas demonstrated promising results as cholinesterase inhibitors. researchgate.net The inhibitory activity of these compounds against acetylcholinesterase was found to be significantly higher than that of the standard drug rivastigmine (B141). researchgate.net Some of these derivatives also showed better inhibition of butyrylcholinesterase than the internal standards rivastigmine and galanthamine. researchgate.net The thiazole ring itself is suggested to play a role in this inhibition through π-π stacking interactions with key amino acid residues like tryptophan in the active site of the enzyme.

CompoundTarget EnzymeIC50 (µM)Reference
1-(4-isopropylphenyl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-trioneButyrylcholinesterase1.66 researchgate.net
Thiazole ringsAcetylcholinesterase~0.01

SAR Studies for Cholinesterase Inhibitors

Structure-activity relationship (SAR) studies are crucial for optimizing the design of potent cholinesterase inhibitors. For benzothiazole derivatives, these studies have revealed key structural features that influence their inhibitory activity. nih.govmdpi.com The position and nature of substituents on the benzothiazole ring system play a significant role in determining the potency and selectivity of these compounds. mdpi.com

A comprehensive review of SAR studies indicates that the introduction of different heterocyclic hybrids, such as acridine (B1665455) and dihydropyridine, to the thiazole structure can lead to effective cholinesterase inhibition. nih.gov For benzimidazole-based thiazoles, the number, type, and position of substituents on the phenyl rings, as well as their electron-donating or -withdrawing properties, are primary determinants of the structure-activity relationship. mdpi.com For instance, in a series of pyrazolo-benzothiazole derivatives, kinetic studies showed that specific compounds acted as competitive inhibitors, with Ki constants in the nanomolar range, highlighting the importance of the sulfonyl thiourea (B124793) moiety for potent inhibition. researchgate.net

Other Pharmacological Activities

Antidiabetic Activity

Thiazolidinedione derivatives, which can be derived from the this compound scaffold, have been investigated for their antidiabetic properties. derpharmachemica.comresearchgate.netnih.govnih.gov These compounds are of interest due to their potential to modulate key enzymes involved in glucose metabolism. nih.gov

Studies on novel thiazolidinedione (TZD) derivatives have shown that they can exhibit significant antidiabetic effects. nih.govnih.gov For example, certain TZD derivatives have been found to inhibit α-amylase and α-glucosidase, enzymes that play a role in the digestion of carbohydrates. nih.gov Some derivatives also showed inhibitory activity against aldose reductase and dipeptidyl peptidase-4 (DPP-4), which are other important targets in diabetes management. nih.gov Molecular docking studies have suggested that these molecules can bind strongly to peroxisome proliferator-activated receptor-γ (PPAR-γ), a key regulator of glucose and lipid metabolism, similar to the action of the established antidiabetic drug rosiglitazone. nih.gov

Derivative TypeActivityTargetReference
Thiazolidinedione derivatives≥ 50% inhibitionα-amylase nih.gov
Thiazolidinedione derivativesConcentration-dependent inhibitionα-glucosidase nih.gov
Thiazolidinedione derivatives≥ 30% inhibitionAldose reductase nih.gov
Thiazolidinedione derivatives≥ 20% inhibitionDipeptidyl peptidase-4 nih.gov

Anticonvulsant Properties

Benzothiazole derivatives have emerged as a promising class of compounds with potential anticonvulsant activity. mdpi.comnih.govresearchgate.net The heterocyclic structure of benzothiazole provides a versatile scaffold for the development of new antiepileptic drugs. nih.govresearchgate.net

In vivo studies using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models have demonstrated the efficacy of certain this compound derivatives. mdpi.com For example, compounds such as 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide and its 4-fluorobenzyl analog were found to be highly potent in these tests, with low neurotoxicity. mdpi.com Structure-activity relationship studies have indicated that the position of the fluoro substituent on the benzyl (B1604629) group can influence the anticonvulsant activity. mdpi.com

CompoundMES Test (ED50 mg/kg)scPTZ Test (ED50 mg/kg)Reference
2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (5i)50.876.0 mdpi.com
2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (5j)54.852.8 mdpi.com

Antioxidant Activity

The antioxidant potential of thiazole derivatives, including those related to this compound, has been a subject of scientific investigation. nih.govmdpi.comnih.gov These compounds are of interest for their ability to combat oxidative stress, which is implicated in various chronic diseases. nih.gov

Anthelmintic Activity

Derivatives of this compound have been synthesized and evaluated for their potential as anthelmintic agents. derpharmachemica.comresearchgate.net Thiazole-based compounds have shown promise in this area, although their activity can be variable compared to existing drugs. derpharmachemica.comresearchgate.nettsijournals.com

A study on 3-(7-Chloro-6-fluoro benzo[d]thiazol-2-yl)-2-(4-Chlorophenyl) thiazol-1,3-lidin-4-one derivatives demonstrated that some of these compounds possess good anthelmintic activity. derpharmachemica.comresearchgate.net However, their efficacy was noted to be less than that of the standard anthelmintic agent, albendazole. derpharmachemica.comresearchgate.net The research highlights the potential of the 6-fluorobenzothiazole scaffold in the design of new anthelmintic drugs, with further structural modifications needed to enhance their potency. derpharmachemica.comresearchgate.net

Antiviral Activity (e.g., Anti-HIV)

The benzothiazole scaffold has emerged as a significant pharmacophore in the development of novel antiviral agents, with various derivatives demonstrating activity against a range of viruses. The incorporation of a fluorine atom into the benzothiazole ring, particularly at the 6-position, has been a strategy employed by medicinal chemists to enhance the biological activities of these compounds. Research has explored the antiviral potential of this compound derivatives against several viruses, including those of significant global health concern.

While direct studies on the anti-HIV activity of this compound are limited in the reviewed literature, a closely related isomer, 5-fluoro-2-methylbenzo[d]thiazole, has been utilized as a starting material for the synthesis of potent inhibitors of the Hepatitis C Virus (HCV). mdpi.com Researchers have synthesized derivatives such as ethyl 8-fluoro-1-oxo-2-phenyl-1H-benzo mdpi.comnih.govthiazolo[3,2-a]pyridine-4-carboxylate and its 5,5-dioxide analog, which have shown promise as HCV inhibitors. mdpi.com HCV is a leading cause of chronic liver disease, and the development of new inhibitors is a critical area of research. mdpi.com

Derivatives of 6-fluorobenzothiazole have also been investigated for their activity against other types of viruses. For instance, a series of novel α-aminophosphonates containing the 6-fluorobenzothiazole moiety were synthesized and evaluated for their antiviral activity against the Tobacco Mosaic Virus (TMV). nih.gov In this study, the introduction of a fluorine atom at the 6-position of the benzothiazole ring was a key structural feature of the synthesized compounds. nih.gov The study found that the position of substituents on the benzothiazole ring influenced the antiviral activity of the compounds. nih.gov

The broader class of benzothiazole derivatives has shown a wide spectrum of antiviral activities. For example, compounds containing the benzothiazole moiety have been investigated as potential agents against the H5N1 influenza virus and SARS-CoV-2. nih.govacs.org The inclusion of fluorine atoms in these derivatives has been noted to improve their antiviral potency. nih.gov This enhancement is often attributed to the unique properties of fluorine, which can alter the electronic and metabolic properties of the molecule.

While the direct anti-HIV activity of derivatives specifically from this compound is not extensively detailed in the available literature, the promising results against HCV and TMV for closely related fluorinated benzothiazoles suggest that this chemical scaffold is a valuable starting point for the design and development of new antiviral agents. mdpi.comnih.gov The anti-HIV activity of various other benzothiazole derivatives has been reported, indicating the potential of this heterocyclic system in the search for new antiretroviral therapies. mdpi.comnih.gov

Antiviral Activity of 6-Fluorobenzothiazole Derivatives

Compound Class Virus Key Findings Reference(s)
α-Aminophosphonates containing 6-fluorobenzothiazole Tobacco Mosaic Virus (TMV) Showed antiviral activity against TMV. The position of substituents on the benzothiazole ring was found to influence activity. nih.gov
Benzothiazolyl-pyridine hybrids with fluorine substitution H5N1, SARS-CoV-2 Fluorine-containing derivatives exhibited better activity against H5N1 and SARS-CoV-2. nih.govacs.org

Antiviral Activity of a 5-Fluoro-2-methylbenzo[d]thiazole Derivative

Starting Material Derivative Synthesized Virus Key Findings Reference(s)
5-fluoro-2-methylbenzo[d]thiazole Ethyl 8-fluoro-1-oxo-2-phenyl-1H-benzo mdpi.comnih.govthiazolo[3,2-a]pyridine-4-carboxylate Hepatitis C Virus (HCV) Demonstrated potent inhibitory activity against HCV. mdpi.com
5-fluoro-2-methylbenzo[d]thiazole Ethyl 8-fluoro-1-oxo-2-phenyl-1H-benzo mdpi.comnih.govthiazolo[3,2-a]pyridine-4-carboxylate 5,5-dioxide Hepatitis C Virus (HCV) Demonstrated potent inhibitory activity against HCV. mdpi.com

Computational and Theoretical Studies on 6 Fluoro 2 Methylbenzo D Thiazole

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict the interaction between a small molecule (ligand), such as 6-fluoro-2-methylbenzo[d]thiazole, and a macromolecular target, typically a protein or enzyme. These methods are crucial for understanding the basis of a compound's biological activity and for the rational design of new therapeutic agents. nih.gov Docking algorithms explore various possible conformations of the ligand within the binding site of the receptor, calculating a score that estimates the strength of the interaction. nih.gov

Molecular docking is instrumental in predicting the binding affinity of a ligand to its receptor, often expressed as a docking score or binding energy. nih.gov Studies on related benzothiazole (B30560) derivatives have successfully used this approach to identify promising inhibitors for various therapeutic targets. For instance, in a study of benzothiazole-thiazole hybrids designed as p56lck inhibitors for cancer treatment, molecular docking was used to predict the binding patterns at the ATP binding site of the Lck kinase domain. biointerfaceresearch.com Similarly, docking studies on 6-fluoro-triazolo-benzothiazole analogues with the tubulin protein (PDB: 6QQN) were performed to evaluate their potential as antimitotic agents. pensoft.net The simulations identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For example, docking of novel benzimidazole-thiazole hybrids into the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) revealed specific interactions responsible for their inhibitory activity. nih.gov

Table 1: Example of Molecular Docking Results for Benzothiazole Derivatives Against Various Receptors

Compound ClassTarget Protein (PDB ID)Binding Energy / Score (kcal/mol)Key Interacting ResiduesReference
Benzimidazole-Thiazole HybridsAChE (4EY7)-8.65 to -6.64Not Specified nih.gov
Benzimidazole-Thiazole HybridsBChE (1P0P)-8.71 to -7.73Not Specified nih.gov
Thiazolyl-Pyrazole DerivativesEGFR Kinase-1.3 to -3.4Not Specified nih.gov
Benzothiazole DerivativesKlebsiella aerogenes protein (2KAU)-3.45ASP-329 mdpi.com

A primary outcome of molecular docking is the determination of the most favorable three-dimensional orientation, or "pose," of an inhibitor within the receptor's binding site. This visualization provides critical insights into the structure-activity relationship. For example, docking studies on benzothiazole-based p56lck inhibitors helped to construct a binding model based on their orientation within the activated Lck kinase domain. biointerfaceresearch.com The analysis of the inhibitor's pose can reveal why certain substitutions on the benzothiazole scaffold lead to enhanced or diminished activity. Studies on thiazolyl-pyrazole derivatives targeting the EGFR kinase showed how the compounds fit within the ligand-binding pocket, forming multiple hydrogen bonds and hydrophobic interactions that anchor them in place. nih.gov This detailed understanding of inhibitor orientation is essential for optimizing lead compounds to achieve higher potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts and accelerating drug discovery. nih.gov

QSAR models are built by correlating molecular descriptors—numerical values that characterize the physicochemical properties of a molecule (e.g., lipophilicity, electronic properties, size, and shape)—with their measured biological activity. mdpi.com Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), and artificial neural networks are employed to generate these models. nih.govresearchgate.net For instance, a QSAR study on halogen- and amidino-substituted benzothiazoles evaluated their antiproliferative activity, establishing models with good correlation coefficients. mdpi.com The statistical quality of a QSAR model is assessed by parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root-mean-square error (RMSE), which indicate the model's robustness and predictive power. mdpi.commdpi.com

Table 2: Example of Statistical Parameters from a QSAR Model for Benzothiazole Derivatives

Model TypeCorrelation Coefficient (R²)Cross-Validated Coefficient (Q²_LOO)Root-Mean-Square Error of Training Set (RMSE_tr)Root-Mean-Square Error of Cross-Validation (RMSE_cv)Reference
MLR0.90Not SpecifiedNot SpecifiedNot Specified nih.gov
MNLR0.91Not SpecifiedNot SpecifiedNot Specified nih.gov
ANN0.92Not SpecifiedNot SpecifiedNot Specified nih.gov
Model 2b (unspecified type)>0.05 (for Q²)>0.05Lower than RMSE_cvHigher than RMSE_tr mdpi.com

The primary utility of a validated QSAR model is its ability to guide the rational design of new compounds with improved potency. scirp.org The model can identify which molecular properties are most influential for biological activity. For example, if a model indicates that increased hydrophobicity or the presence of a hydrogen bond donor at a specific position enhances activity, chemists can synthesize new derivatives of this compound that incorporate these features. This approach helps to optimize lead compounds, improve properties like oral bioavailability, and reduce potential toxicity, making the drug development process more efficient. researchgate.netmdpi.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, molecular geometry, and reactivity of molecules from first principles. scirp.org It has proven to be a reliable and computationally efficient method for studying organic compounds like benzothiazole derivatives. mdpi.com Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-31+G(d,p) or 6-311++G(d,p), to achieve a balance of accuracy and computational cost. scirp.orgnbu.edu.saresearchgate.net

DFT calculations provide detailed information on several key molecular properties. These include optimized molecular geometries (bond lengths and angles), the distribution of electron density, and the energies of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nbu.edu.sa The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nbu.edu.sa Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and help predict sites susceptible to electrophilic and nucleophilic attack. scirp.org These theoretical calculations are invaluable for understanding the intrinsic properties of this compound and predicting its chemical behavior. scirp.org

Table 3: Example of DFT-Calculated Parameters for Substituted Benzothiazoles

Substituent at position 2HOMO Energy (eV)LUMO Energy (eV)Energy Gap (η) (eV)Reference
VinylNot SpecifiedNot Specified2.35 nbu.edu.sa
FormylNot SpecifiedNot Specified1.98 nbu.edu.sa
General Range for DerivativesNot SpecifiedNot Specified3.95 - 4.70 nbu.edu.sa

Electronic Structure and Charge Distribution Analysis

The electronic structure and charge distribution of this compound and its derivatives are pivotal in understanding their reactivity and intermolecular interactions. Techniques such as Natural Bond Orbital (NBO) analysis are utilized to examine the charge delocalization and donor-acceptor interactions within the molecule.

Analysis of similar structures reveals that the nitrogen and sulfur atoms of the thiazole (B1198619) ring are typically electron-rich regions, making them potential sites for electrophilic attack or coordination with metal ions. scirp.org The specific charge distribution in this compound would require dedicated DFT and NBO calculations, which would provide a quantitative measure of the atomic charges and the nature of the chemical bonds.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in predicting the chemical reactivity of a molecule. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other species. youtube.com

The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO indicates its capacity to accept electrons, functioning as an electrophile. youtube.comyoutube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org

Table 1: Conceptual Data for FMO Analysis of this compound

ParameterPredicted Value/CharacteristicSignificance
HOMO Energy Relatively low due to the electron-withdrawing fluorine atom.Indicates the energy of the outermost electrons available for donation.
LUMO Energy Lowered by the fluorine substituent.Reflects the molecule's ability to accept electrons.
HOMO-LUMO Gap Moderate to large.A larger gap suggests higher kinetic stability and lower reactivity.
HOMO Distribution Likely concentrated on the benzothiazole ring system, particularly the sulfur and nitrogen atoms.Identifies nucleophilic centers.
LUMO Distribution Expected to be distributed across the aromatic system, with significant contribution from the carbon atoms attached to the electronegative atoms.Identifies electrophilic centers.

Thermochemical Studies (Enthalpies of Formation and Vaporization)

The enthalpy of formation provides insight into the intrinsic stability of the molecule. A more negative enthalpy of formation indicates greater stability. The enthalpy of vaporization is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure and is a measure of the strength of intermolecular forces.

For benzothiazole derivatives, these properties are influenced by factors such as molecular weight, intermolecular hydrogen bonding, and van der Waals forces. The presence of the fluorine atom in this compound would likely increase its polarity and dipole moment, potentially leading to stronger intermolecular dipole-dipole interactions and a higher enthalpy of vaporization compared to its non-fluorinated counterpart.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Predictions

Computational tools are increasingly used to predict the pharmacokinetic (absorption, distribution, metabolism, excretion - ADME) and pharmacodynamic properties of drug candidates, a process often referred to as in silico ADMET prediction. nih.govnih.gov

In Silico Prediction of ADMET Properties

In silico ADMET prediction for this compound can provide early indications of its drug-likeness and potential for oral bioavailability. nih.govresearchgate.net These predictions are often based on established rules and models, such as Lipinski's rule of five and Veber's rule. nih.gov

Table 2: Predicted ADMET Properties for this compound

PropertyPredicted Value/ComplianceImplication for Drug Development
Molecular Weight 167.20 g/mol chemscene.comComplies with Lipinski's rule (< 500 g/mol ).
LogP (octanol-water partition coefficient) 2.74382 chemscene.comComplies with Lipinski's rule (< 5). Indicates good lipid solubility.
Hydrogen Bond Donors 0 chemscene.comComplies with Lipinski's rule (≤ 5).
Hydrogen Bond Acceptors 2 chemscene.comComplies with Lipinski's rule (≤ 10).
Rotatable Bonds 0 chemscene.comComplies with Veber's rule (≤ 10). Suggests good oral bioavailability.
Topological Polar Surface Area (TPSA) 12.89 Ų chemscene.comIndicates good cell membrane permeability.

These predicted properties suggest that this compound has a favorable profile for oral absorption and cell permeability.

Metabolic Stability Studies

The metabolic stability of a compound is a critical factor in its potential as a therapeutic agent. nih.gov Fluorine substitution is a common strategy employed in medicinal chemistry to enhance metabolic stability by blocking potential sites of metabolism. nih.gov

In the context of benzothiazoles, structure-property relationship studies have shown that the substitution pattern on both the phenyl and benzothiazole moieties influences metabolic stability. nih.gov For this compound, the fluorine atom at the 6-position could prevent hydroxylation at that site, which is a common metabolic pathway for aromatic rings. The methyl group at the 2-position might also influence metabolism.

In vitro studies with liver microsomes or hepatocytes would be necessary to definitively determine the metabolic stability of this compound and to identify its metabolites. These experimental results would provide valuable data to correlate with and refine in silico metabolic predictions.

Future Directions and Research Perspectives

Design and Synthesis of Novel Derivatives with Enhanced Potency and Selectivity

A primary direction for future research lies in the rational design and synthesis of new derivatives of 6-fluoro-2-methylbenzo[d]thiazole with improved potency and selectivity for specific biological targets. This involves modifying the core structure at various positions to optimize interactions with target enzymes or receptors.

One established approach involves the synthesis of 2-substituted-6-fluorobenzo[d]thiazoles. For instance, a series of novel carbamates derived from this scaffold have been synthesized and evaluated as cholinesterase inhibitors, which are relevant in the context of Alzheimer's disease. nih.gov The synthesis of these derivatives allows for the exploration of structure-activity relationships, which can guide the design of more effective compounds. nih.gov

Furthermore, research has focused on creating derivatives by introducing various substituents onto the benzothiazole (B30560) ring. For example, the synthesis of compounds like 3-(7-Chloro-6-fluoro benzo[d]thiazol-2-yl)-2-(4-Chlorophenyl) thiazolidin-4-one highlights the efforts to create more complex molecules with potential biological activities. researchgate.net The synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives also demonstrates the chemical versatility in modifying the core structure to generate new chemical entities for biological screening. researchgate.net

The table below summarizes some of the synthetic strategies employed to generate novel this compound derivatives.

Derivative Type Synthetic Approach Potential Application
2-Substituted-6-fluorobenzo[d]thiazolesSynthesis of carbamatesCholinesterase inhibitors for neurodegenerative diseases nih.gov
Thiazolidinone-substituted benzothiazolesCondensation reactions to form thiazolidinone ringsAnthelmintic agents researchgate.net
Pyrazolo azetidinone-substituted benzothiazolesCyclization of Schiff's bases to form azetidinone ringsAnti-inflammatory, anti-diabetic, anti-oxidant, and anti-microbial agents researchgate.net
Fluoro 1,2,3-triazole tagged amino bis(benzothiazoles)Click chemistry to introduce triazole moietiesAntimicrobial and anticancer agents researchgate.net
5-Fluoro-6-(4-aryl-piperazin-1-yl) benzoxazolesReductive cyclization of nitro-phenolsAnticancer agents nih.gov

Investigation of New Therapeutic Applications

While derivatives of this compound have shown promise in areas like neurodegenerative diseases and cancer, future research will likely uncover new therapeutic applications. The broad biological activity of the thiazole (B1198619) and benzothiazole nucleus suggests a wide range of possibilities. researchgate.netmdpi.com

For example, benzothiazole derivatives have been investigated for a multitude of biological activities, including:

Antimicrobial researchgate.net

Anti-inflammatory researchgate.net

Antitubercular researchgate.net

Anticancer researchgate.netnih.gov

Anthelmintic researchgate.net

Neuroprotective researchgate.net

Anticonvulsant researchgate.net

Antimalarial researchgate.net

Specifically, certain 2-substituted benzothiazoles have demonstrated notable cytotoxicity against various cancer cell lines. researchgate.net The investigation of this compound derivatives in these and other disease areas could lead to the identification of novel drug candidates. A patent for 6-fluoro-2-methylbenzo[d]thiazol-5-yl compounds for treating neurodegenerative diseases like Alzheimer's disease has been granted, indicating a strong therapeutic interest in this area. google.comwipo.int

Advanced Computational Approaches for Drug Discovery

Advanced computational methods are becoming indispensable in modern drug discovery and will play a crucial role in the future development of this compound derivatives. Techniques such as molecular docking and virtual screening can accelerate the identification of promising lead compounds and help in understanding their mechanism of action at a molecular level.

Molecular docking simulations have already been used to determine the specific orientation of active 6-fluorobenzo[d]thiazole (B53051) derivatives within the binding site of acetylcholinesterase. nih.gov This information is invaluable for designing new inhibitors with improved binding affinity and selectivity. Virtual screening of large chemical libraries containing the this compound scaffold can also help in identifying novel hits for various therapeutic targets.

Furthermore, computational approaches can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of newly designed derivatives, helping to prioritize compounds with favorable drug-like characteristics for synthesis and further testing. nih.gov

Combination Therapies Involving this compound Derivatives

Investigating the potential of this compound derivatives in combination with existing drugs is a promising avenue for future research. Combination therapies can offer several advantages, including synergistic effects, reduced drug resistance, and lower doses of individual agents, thereby minimizing side effects.

For instance, in the context of cancer treatment, combining a cytotoxic this compound derivative with a targeted therapy or an immunotherapy agent could lead to improved treatment outcomes. Research into the synergistic inhibitory activity of other heterocyclic compounds, such as sulfonamides in combination with trimethoprim, provides a precedent for exploring similar strategies with benzothiazole derivatives. researchgate.net The efficacy of such combinations would need to be rigorously evaluated in preclinical models.

Development of Prodrugs and Targeted Drug Delivery Systems

To enhance the therapeutic efficacy and overcome potential limitations of this compound derivatives, such as poor solubility or off-target toxicity, the development of prodrugs and targeted drug delivery systems is a key future direction. nih.govijpsjournal.comresearchgate.net

A prodrug is an inactive form of a drug that is converted into the active form in the body through metabolic processes. ijpsjournal.comactamedicamarisiensis.ro This approach can be used to improve the pharmacokinetic profile, increase bioavailability, and enhance the site-specific delivery of a drug. nih.govactamedicamarisiensis.ro For example, attaching a phosphate (B84403) ester to a poorly water-soluble compound can increase its aqueous solubility. researchgate.net

Targeted drug delivery systems aim to deliver the drug specifically to the site of action, thereby increasing its concentration at the target tissue while minimizing exposure to healthy tissues. nih.gov This can be achieved by conjugating the drug to a targeting moiety, such as an antibody or a ligand for a specific receptor, or by encapsulating it in nanoparticles. ijpsjournal.com Advanced strategies like Antibody-Directed Enzyme Prodrug Therapy (ADEPT), Gene-Directed Enzyme Prodrug Therapy (GDEPT), and Virus-Directed Enzyme Prodrug Therapy (VDEPT) represent sophisticated approaches to targeted cancer therapy that could potentially be adapted for this compound derivatives. nih.gov

The table below outlines potential strategies for developing prodrugs and targeted delivery systems for this class of compounds.

Strategy Description Potential Advantage
Carrier-Linked Prodrugs Covalent linkage of the drug to a carrier molecule. ijpsjournal.comImproved solubility, permeability, and targeted delivery. nih.govresearchgate.net
Bioprecursor Prodrugs A compound that is metabolized into a new active compound. actamedicamarisiensis.roCan overcome issues with the parent drug's chemical instability.
Nanoparticle Encapsulation Encapsulating the drug within a nanoparticle carrier. ijpsjournal.comEnhanced stability, controlled release, and potential for passive targeting to tumors (EPR effect).
Antibody-Drug Conjugates (ADCs) Linking the drug to a monoclonal antibody that targets a specific antigen on diseased cells. nih.govHighly specific delivery to target cells, reducing systemic toxicity.

Q & A

Q. What are the recommended synthetic protocols for preparing 6-Fluoro-2-methylbenzo[d]thiazole, and how do reaction conditions influence yield?

A common method involves refluxing precursors like 6-methylbenzo[d]thiazol-2-amine with hydrazine hydrate in ethylene glycol, monitored via TLC (EtOAc:Hexane 50:50 v/v). Reaction duration (10–12 hours) and stoichiometric ratios (e.g., 5 equiv. hydrazine) critically impact yields (78–81%) . Solvent choice (e.g., n-butanol for cyclization) and microwave-assisted synthesis (130°C, 45 min) can enhance efficiency .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and purity (e.g., δ 2.51 ppm for -CH3 in DMSO-d6) .
  • TLC : For monitoring reaction progress (e.g., Rf = 0.55–0.60 in EtOAc:Hexane) .
  • X-ray crystallography : Resolves crystal packing and dihedral angles between benzothiazole and aryl rings (e.g., planar deviations <0.045 Å) .

Q. What biological activities are associated with this compound derivatives?

Thiazole derivatives exhibit anti-inflammatory, analgesic, and antiparasitic activities. For example, fluorinated analogs show moderate in vivo anti-inflammatory effects in rodent models, likely via COX-2 inhibition . Substituent variations (e.g., methoxy or chloro groups) enhance target specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thiazole derivatives?

Discrepancies often arise from structural modifications (e.g., substituent position) or assay variability. For example:

  • Anti-T. cruzi activity varies with spacer groups between phthalimide and thiazole rings .
  • Use standardized in vitro models (e.g., T. cruzi epimastigote assays) and orthogonal assays (flow cytometry, ultrastructural studies) to validate results .

Q. What strategies optimize the synthesis of this compound for scalability and green chemistry?

  • Solvent-free conditions : Eaton’s reagent in Friedel-Crafts acylation achieves 90–96% yields with minimal waste .
  • Catalyst design : Microwave irradiation reduces reaction time (45 min vs. 10 hours) .
  • Column chromatography : Purification with silica gel improves purity (>95%) for pharmacological studies .

Q. How does the fluorine substituent at the 6-position influence electronic properties and reactivity?

Fluorine’s electronegativity increases the benzothiazole ring’s electron-deficient character, enhancing:

  • Covalent binding : To cysteine residues in enzymatic targets (e.g., HIV-1 protease) .
  • Metabolic stability : Reduced oxidation via cytochrome P450 enzymes compared to non-fluorinated analogs . X-ray data show fluorine-induced planarization (dihedral angles <5°), favoring π-π stacking in protein binding .

Q. What experimental models are suitable for evaluating the anticancer potential of this compound?

  • In vitro : Cytotoxicity assays (MTT) against cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Mechanistic studies : Flow cytometry for apoptosis induction (Annexin V/PI staining) and ROS generation assays .
  • In silico docking : Prioritize targets like tubulin or topoisomerase II using molecular dynamics simulations .

Methodological Considerations

  • Safety : Use PPE (gloves, masks) and fume hoods due to potential skin/eye irritation .
  • Data validation : Cross-reference NMR shifts with computational tools (e.g., ACD/Labs) and publish raw spectra for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.